Udp-Galactose

Catalog No.
S597243
CAS No.
2956-16-3
M.F
C15H24N2O17P2
M. Wt
566.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Udp-Galactose

CAS Number

2956-16-3

Product Name

Udp-Galactose

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.30 g/mol

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-N

SMILES

Array

Synonyms

Diphosphate Galactose, Uridine, Diphosphogalactose, Uridine, Galactose, UDP, Galactose, Uridine Diphosphate, Pyrophosphogalactose, Uridine, UDP Galactose, UDPGal, Uridine Diphosphate Galactose, Uridine Diphosphogalactose, Uridine Pyrophosphogalactose

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

UDP-alpha-D-galactose is a UDP-D-galactose in which the anomeric centre of the galactose moiety has alpha-configuration. It has a role as a mouse metabolite. It is a conjugate acid of an UDP-alpha-D-galactose(2-).
A nucleoside diphosphate sugar which can be epimerized into UDPglucose for entry into the mainstream of carbohydrate metabolism. Serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose.
Uridine diphosphategalactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Galactose-uridine-5'-diphosphate has been reported in Populus tremula and Vitis vinifera with data available.
udp-galactose is a metabolite found in or produced by Saccharomyces cerevisiae.

Uridine diphosphate galactose is a nucleotide sugar that plays a crucial role in carbohydrate metabolism, particularly in the biosynthesis of polysaccharides. It consists of D-galactose linked to uridine diphosphate, making it a vital substrate for various glycosyltransferases involved in the synthesis of glycoproteins, glycolipids, and other important biomolecules. The compound is synthesized primarily through the action of the enzyme UDP-galactose 4-epimerase, which catalyzes the conversion of uridine diphosphate glucose to uridine diphosphate galactose .

UDP-Galactose functions as a donor molecule in the biosynthesis of galactoconjugates (molecules containing galactose) []. It interacts with specific glycosyltransferase enzymes that recognize the structure of UDP-Galactose and facilitate the transfer of the galactose unit to an acceptor molecule. This transfer forms a glycosidic bond, linking the galactose sugar to the acceptor molecule and creating a new carbohydrate structure [].

Biosynthesis and Role in Carbohydrate Metabolism:

UDP-Galactose is a crucial sugar nucleotide involved in various biosynthetic pathways within cells. It serves as a readily available source of galactose for the synthesis of essential components, including:

  • Lipopolysaccharides (LPS): These are complex molecules found in the outer membrane of gram-negative bacteria. UDP-Galactose contributes to the sugar portion of LPS, influencing bacterial structure and interaction with the host immune system .
  • Cerebrosides: These are a type of sphingolipid, a class of fatty molecules found in the membranes of nerve cells. UDP-Galactose donates galactose for the formation of the carbohydrate head group of cerebrosides, impacting their function in signal transduction and cell-cell recognition .
  • Lactose: This milk sugar is vital for infant nutrition. UDP-Galactose plays a key role in the synthesis of lactose within the mammary gland, providing the galactose moiety for its formation .

Potential Biomarker in Cancer Research:

Studies have explored the potential of UDP-Galactose levels as a biomarker for certain cancers. Research suggests that:

  • Ovarian cancer: Elevated levels of UDP-Galactose and its associated enzyme, galactosyltransferase, have been observed in ovarian cancer tissues and serum compared to healthy controls . This finding suggests potential for using UDP-Galactose levels to monitor disease progression or treatment response.
  • Bladder cancer: Similar research indicates increased UDP-Galactose:glycoprotein galactosyltransferase activity in bladder cancer cells compared to healthy controls . Further investigation is needed to determine the potential of UDP-Galactose as a diagnostic or prognostic tool in these cancers.

Additional Research Applications:

UDP-Galactose is being explored in other scientific research areas, including:

  • Understanding galactose metabolism: Studying UDP-Galactose levels in individuals with galactosemia, a genetic disorder affecting galactose metabolism, can help researchers understand the disease mechanisms and develop potential treatment strategies .
  • Glycobiology research: UDP-Galactose is a valuable tool for researchers studying the structure and function of carbohydrates in various biological processes .

  • Conversion from UDP-glucose: The primary reaction involves the epimerization of UDP-glucose to UDP-galactose, facilitated by UDP-galactose 4-epimerase. This reaction is reversible and critical for maintaining the balance between these two nucleotide sugars .
  • Glycosylation Reactions: UDP-galactose serves as a donor for galactosyl units in the synthesis of lactose and other polysaccharides. In these reactions, it interacts with acceptor molecules to form glycosidic bonds .
  • Ping-Pong Mechanism: In certain enzymatic pathways, such as those involving uridylyltransferase, UDP-galactose engages in a "ping-pong" mechanism with UDP-glucose, yielding glucose-1-phosphate and regenerating UDP-galactose .

Uridine diphosphate galactose is integral to various biological processes:

  • Metabolism: It plays a pivotal role in the Leloir pathway, where it contributes to the metabolism of galactose into glucose derivatives, ultimately feeding into glycolysis .
  • Synthesis of Glycoconjugates: UDP-galactose is essential for synthesizing glycoproteins and glycolipids, which are crucial for cell recognition and signaling processes .
  • Role in Lactose Formation: It is directly involved in lactose biosynthesis during lactation, highlighting its importance in mammalian physiology .

The synthesis of uridine diphosphate galactose primarily occurs through enzymatic pathways:

  • Leloir Pathway: This pathway converts D-galactose into D-glucose-1-phosphate via several enzymatic steps, including phosphorylation by galactokinase and subsequent conversion to UDP-galactose by UDP-galactose 4-epimerase .
  • Enzymatic Epimerization: The enzyme UDP-galactose 4-epimerase catalyzes the interconversion between UDP-glucose and UDP-galactose, utilizing nicotinamide adenine dinucleotide as a cofactor .

Uridine diphosphate galactose has various applications across different fields:

  • Biotechnology: It is used in the production of recombinant glycoproteins and therapeutic agents where specific glycosylation patterns are required.
  • Pharmaceuticals: Understanding its role can aid in drug design targeting metabolic pathways involving carbohydrate metabolism .
  • Nutritional Science: Its significance in lactose synthesis makes it relevant in studies related to dairy products and lactose intolerance.

Research on uridine diphosphate galactose has revealed significant interactions with various enzymes:

  • UDP-Galactose 4-Epimerase: Studies have shown that this enzyme exhibits unique kinetic properties when interacting with uridine diphosphate galactose and its substrates, indicating potential regulatory mechanisms .
  • Glycosyltransferases: These enzymes utilize uridine diphosphate galactose as a substrate for transferring galactosyl units to various acceptors, influencing cellular functions and structures.

Similar Compounds

Several compounds share structural or functional similarities with uridine diphosphate galactose:

Compound NameDescriptionUnique Features
Uridine diphosphate glucosePrecursor to uridine diphosphate galactoseDirectly involved in its synthesis
Uridine diphosphate N-acetylglucosamineImportant in chitin biosynthesisContains N-acetyl group
Uridine diphosphate xyloseInvolved in xylan biosynthesisSpecific to plant polysaccharides
Cytidine diphosphate cholineKey player in phospholipid metabolismContains choline instead of sugar

Uridine diphosphate galactose is unique due to its specific role in galactosyl transfer reactions and its involvement in lactose synthesis, distinguishing it from other nucleotide sugars that serve different functions within carbohydrate metabolism.

Uridine diphosphate galactose (uridine diphosphate galactose) is a nucleotide sugar that serves as an essential intermediate in carbohydrate metabolism and plays a crucial role in the biosynthesis of galactose-containing oligosaccharides [1] [2]. The molecular formula of uridine diphosphate galactose is C15H24N2O17P2, with a molecular weight of 566.30 g/mol [3] [4]. This compound consists of three primary structural components: a uridine moiety, a diphosphate bridge, and a galactose sugar unit [5].

The structural composition of uridine diphosphate galactose can be described as follows:

  • Uridine component: Contains a uracil base (a pyrimidine derivative) linked to a ribose sugar through an N-glycosidic bond [6]. The uracil base features a 2,4-dioxopyrimidine structure with nitrogen atoms at positions 1 and 3 [7].

  • Diphosphate bridge: Connects the uridine and galactose components through phosphoester bonds. This diphosphate group consists of two phosphate units linked by a phosphoanhydride bond, forming a pyrophosphate structure [8] [3].

  • Galactose component: An alpha-D-galactopyranose moiety attached to the diphosphate group through a glycosidic linkage at the C1 position [9]. The galactose exists in the pyranose form, adopting a six-membered ring structure [10].

The complete IUPAC name for uridine diphosphate galactose is [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate [3] [6]. This systematic name precisely describes the stereochemistry and connectivity of all components within the molecule.

The structural arrangement of uridine diphosphate galactose is critical for its biological function, particularly in enzymatic reactions where it serves as a galactose donor in glycosylation processes [11]. The diphosphate linkage provides the necessary energy for the transfer of the galactose unit to acceptor molecules during these reactions [12].

Stereochemistry and Conformational Analysis

Uridine diphosphate galactose exhibits complex stereochemistry with multiple stereogenic centers that define its three-dimensional structure and biological activity [13]. The molecule contains nine defined stereocenters, which are critical for its recognition by enzymes and its role in biochemical pathways [3] [14].

Stereochemistry of Individual Components:

  • Uridine component: The ribose sugar in the uridine moiety adopts a β-D-configuration with stereogenic centers at positions 2', 3', and 4' [15]. The specific stereochemical designations are (2R,3S,4R,5R) for the ribose portion [3].

  • Galactose component: The galactose unit exists in the α-D-configuration with stereogenic centers at positions 2, 3, 4, and 5 [16]. The stereochemical designations for the galactose portion are (2S,3R,4S,5R,6R) [3]. The critical stereochemical feature that distinguishes galactose from glucose is the axial orientation of the hydroxyl group at the C4 position, compared to the equatorial orientation in glucose [17] [18].

Conformational Analysis:

The galactopyranose ring in uridine diphosphate galactose predominantly adopts a 4C1 chair conformation, which is the most stable arrangement for D-hexopyranoses [19] [20]. In this conformation:

  • The hydroxyl groups at positions 2, 3, and 4 of the galactose moiety are positioned to form specific hydrogen bonds with enzymes during catalytic processes [21].

  • The C4 hydroxyl group assumes an axial orientation, which is a distinguishing feature of galactose compared to glucose and is crucial for the stereospecificity of galactosyltransferases [22] [23].

X-ray crystallographic studies of uridine diphosphate galactose in complex with enzymes such as uridine diphosphate galactose 4-epimerase have revealed that the sugar ring can adopt different conformations during enzymatic reactions [24]. During the epimerization process catalyzed by uridine diphosphate galactose 4-epimerase, the galactose moiety undergoes a "standard" conformation where the H4 atom faces the pro-S face of the nicotinamide ring of NAD+ [18] [25].

The diphosphate linkage in uridine diphosphate galactose exhibits rotational flexibility, which is essential for the "swing and flip" movement observed during enzymatic reactions [26]. This conformational flexibility allows for a 160° rotation about the O1'-C1' bond, enabling the sugar ring to reorient within enzyme active sites [32].

The stereochemistry and conformational properties of uridine diphosphate galactose are critical determinants of its biological function, particularly in enzymatic reactions where precise positioning of the galactose moiety is required for efficient catalysis and stereospecific transfer to acceptor molecules [27] [28].

Physical Properties and Stability Parameters

Uridine diphosphate galactose exhibits distinct physical properties that influence its behavior in biological systems and laboratory settings [29]. Understanding these properties is essential for proper handling, storage, and application in research and industrial processes [30].

Physical State and Appearance:

In its pure form, uridine diphosphate galactose exists as a white to off-white solid [8]. The compound is typically hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful storage conditions [8] [31].

Solubility:

Uridine diphosphate galactose demonstrates high solubility in water, with reported solubility values of approximately 50 mg/mL, yielding clear, colorless solutions [8] [32]. This high water solubility is attributed to the numerous hydroxyl groups and the charged diphosphate moiety, which form favorable interactions with water molecules [33]. The compound shows limited solubility in organic solvents due to its highly polar nature [34].

pH Stability:

Uridine diphosphate galactose exhibits optimal stability in slightly alkaline conditions, typically around pH 7.4-8.0 [16] [35]. In strongly acidic conditions, the glycosidic bond between the uracil base and ribose sugar becomes susceptible to hydrolysis, while in strongly alkaline conditions, the phosphate groups may undergo hydrolysis [36].

Thermal Stability:

The thermal stability of uridine diphosphate galactose is relatively limited, with degradation occurring at elevated temperatures. For long-term storage, temperatures below -20°C are recommended to prevent decomposition [8] [13]. Studies have shown that uridine diphosphate galactose can undergo thermal degradation through various mechanisms, including hydrolysis of the diphosphate linkage and decomposition of the sugar moiety.

Chemical Stability:

The diphosphate linkage in uridine diphosphate galactose represents a high-energy bond that is susceptible to hydrolysis under certain conditions. This instability is actually essential for its biological function, as it provides the energy required for the transfer of the galactose moiety during enzymatic reactions. The compound is also sensitive to oxidizing agents, which can lead to degradation of both the sugar and nucleotide components.

Flash Point:

The flash point of uridine diphosphate galactose has been reported to be approximately 27°C, indicating that it can form ignitable mixtures with air under certain conditions [8] [19].

Spectroscopic Characteristics

Uridine diphosphate galactose exhibits distinctive spectroscopic properties that are valuable for its identification, structural characterization, and purity assessment [16]. Various spectroscopic techniques provide complementary information about different aspects of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR Spectroscopy:

The proton NMR spectrum of uridine diphosphate galactose shows characteristic signals for both the uridine and galactose moieties [16]. Key signals include:

  • Uracil protons: The H5 and H6 protons of the uracil ring typically appear as doublets at approximately 5.8-6.0 ppm and 7.8-8.0 ppm, respectively.
  • Ribose protons: The anomeric proton (H1') of the ribose unit appears as a doublet at around 5.9-6.1 ppm, while the remaining ribose protons (H2', H3', H4', H5', H5'') resonate between 3.9 and 4.5 ppm [16].
  • Galactose protons: The anomeric proton (H1) of the galactose unit appears as a doublet at approximately 5.5-5.7 ppm, with the remaining galactose ring protons (H2, H3, H4, H5, H6, H6') resonating between 3.5 and 4.2 ppm [16].

13C NMR Spectroscopy:

Carbon-13 NMR provides valuable information about the carbon skeleton of uridine diphosphate galactose [16]. Characteristic signals include:

  • Uracil carbons: The carbonyl carbons (C2 and C4) of the uracil ring appear at approximately 150-165 ppm, while C5 and C6 resonate at around 100-105 ppm and 140-145 ppm, respectively.
  • Ribose carbons: The anomeric carbon (C1') appears at approximately 88-92 ppm, with the remaining ribose carbons resonating between 60 and 85 ppm [16].
  • Galactose carbons: The anomeric carbon (C1) appears at approximately 95-100 ppm, with the remaining galactose ring carbons resonating between 60 and 80 ppm [16].

31P NMR Spectroscopy:

Phosphorus-31 NMR is particularly valuable for characterizing the diphosphate linkage in uridine diphosphate galactose [21]. The spectrum typically shows two distinct signals:

  • α-phosphate: Resonates at approximately -10.5 ppm relative to 85% phosphoric acid [21].
  • β-phosphate: Appears at approximately -12.1 ppm [21].
    These signals can shift depending on pH, temperature, and complexation with metal ions or enzymes [21].

Infrared (IR) Spectroscopy:

The IR spectrum of uridine diphosphate galactose shows characteristic absorption bands for various functional groups:

  • O-H stretching: Broad band at approximately 3300-3500 cm-1 due to multiple hydroxyl groups.
  • C-H stretching: Bands at approximately 2900-3000 cm-1.
  • C=O stretching: Strong bands at approximately 1650-1700 cm-1 from the uracil carbonyl groups.
  • P=O stretching: Strong bands at approximately 1200-1250 cm-1 from the phosphate groups.
  • P-O-P stretching: Characteristic bands at approximately 900-950 cm-1 from the diphosphate linkage.

Mass Spectrometry:

Mass spectrometric analysis of uridine diphosphate galactose provides accurate mass determination and structural information [23]. Using electrospray ionization (ESI) in negative ion mode, the [M-H]- ion appears at m/z 565, corresponding to the deprotonated molecule. Characteristic fragmentation patterns include the loss of the galactose moiety (m/z 403), the uridine monophosphate fragment (m/z 323), and the uracil fragment (m/z 111).

UV-Visible Spectroscopy:

Uridine diphosphate galactose shows a characteristic absorption maximum at approximately 260-262 nm due to the uracil base, with a molar extinction coefficient (ε) of approximately 10,000 M-1cm-1. This property is useful for quantification and purity assessment of uridine diphosphate galactose preparations.

These spectroscopic characteristics provide valuable tools for the identification, structural confirmation, and quality control of uridine diphosphate galactose in research and industrial applications.

Uridine Diphosphate Galactose Disodium Salt: Structural Differences and Properties

The disodium salt form of uridine diphosphate galactose represents an important derivative with distinct structural features and physicochemical properties that differentiate it from the free acid form [8] [11]. This salt form is frequently used in research and industrial applications due to its enhanced stability and handling characteristics [12].

Structural Differences:

The disodium salt of uridine diphosphate galactose has the molecular formula C15H22N2Na2O17P2, with a molecular weight of approximately 610.27 g/mol, which is higher than the free acid form (566.30 g/mol) due to the replacement of two hydrogen atoms with sodium ions [13] [28]. The primary structural difference lies in the diphosphate region, where two sodium cations neutralize the negative charges on the phosphate groups [11].

In the disodium salt form, the sodium ions interact with the oxygen atoms of the phosphate groups, forming ionic bonds that replace the acidic protons present in the free acid form. This neutralization of the negative charges affects the overall charge distribution and electrostatic properties of the molecule.

The Hill formula for uridine diphosphate galactose disodium salt is C15H22N2O17P2·2Na, indicating that two sodium ions are associated with each molecule of uridine diphosphate galactose [13]. The Chemical Abstracts Service (CAS) registry number for this specific salt form is 137868-52-1, distinguishing it from the free acid form [8] [13].

Physical and Chemical Properties:

Appearance and Physical State:

Uridine diphosphate galactose disodium salt typically appears as a white to off-white solid, similar to the free acid form but with different crystalline characteristics [8].

Solubility:

The disodium salt form exhibits enhanced water solubility compared to the free acid form, with reported solubility values of up to 100 mg/mL in water [8]. This improved solubility is attributed to the ionic nature of the salt, which facilitates interactions with water molecules.

pH in Solution:

Aqueous solutions of uridine diphosphate galactose disodium salt typically have a pH closer to neutral (approximately 7.0-7.5) compared to the more acidic solutions formed by the free acid form. This property makes the disodium salt more compatible with biological systems and enzymatic reactions that require neutral pH conditions.

Stability:

The disodium salt form generally exhibits improved stability compared to the free acid form, particularly with respect to hydrolysis of the diphosphate linkage [8]. The neutralization of the acidic protons reduces the potential for acid-catalyzed degradation reactions. However, the salt form remains hygroscopic and requires proper storage conditions to maintain integrity [8].

Biological Activity:

The disodium salt form retains the biological activity of uridine diphosphate galactose, serving as an effective donor substrate for galactosyltransferases in the biosynthesis of galactose-containing oligosaccharides [11]. In enzymatic reactions, the salt form is often preferred due to its improved solubility and stability characteristics.

The structural differences and unique properties of uridine diphosphate galactose disodium salt make it a valuable form of this nucleotide sugar for various research and industrial applications, particularly in situations where enhanced solubility, stability, and neutral pH conditions are required.

Comparative Analysis with Related Uridine Diphosphate Sugars

Uridine diphosphate galactose belongs to a family of nucleotide sugars that share the common uridine diphosphate moiety but differ in their attached sugar components [15]. A comparative analysis of these related compounds reveals important structural, conformational, and functional differences that influence their biological roles and chemical properties.

Structural Comparison with Uridine Diphosphate Glucose:

Uridine diphosphate glucose (uridine diphosphate glucose) is the most closely related nucleotide sugar to uridine diphosphate galactose, differing only in the stereochemistry at the C4 position of the hexose ring [18]. In uridine diphosphate glucose, the hydroxyl group at C4 is in an equatorial position, while in uridine diphosphate galactose, it is in an axial position [18]. This single stereochemical difference has profound implications for molecular recognition by enzymes and the biological functions of these compounds.

Both compounds share identical molecular formulas (C15H24N2O17P2) and similar molecular weights (566.30 g/mol) [3]. The uridine and diphosphate portions are structurally identical in both molecules, with differences confined to the sugar moiety.

Conformational Differences:

The conformational preferences of uridine diphosphate galactose and uridine diphosphate glucose show subtle but significant differences. Both sugars predominantly adopt the 4C1 chair conformation, but the axial orientation of the C4 hydroxyl in galactose creates different hydrogen bonding patterns and steric interactions [18].

X-ray crystallographic studies of enzyme-bound nucleotide sugars have revealed that uridine diphosphate galactose and uridine diphosphate glucose can adopt different orientations within enzyme active sites [18]. In uridine diphosphate galactose 4-epimerase, both sugars bind in what is termed the "standard" conformation, but with distinct interactions due to the different stereochemistry at C4 [18].

Spectroscopic Differences:

Nuclear magnetic resonance spectroscopy can readily distinguish between uridine diphosphate galactose and uridine diphosphate glucose based on the chemical shifts and coupling constants of the sugar protons, particularly those at and adjacent to the C4 position [16]. The axial H4 in uridine diphosphate galactose typically shows different coupling patterns compared to the equatorial H4 in uridine diphosphate glucose.

In 13C NMR, the C4 carbon resonance appears at slightly different chemical shifts in the two compounds, reflecting the different stereochemical environments [16]. The phosphorus-31 NMR spectra of both compounds show similar patterns for the diphosphate region, but subtle differences can be observed due to the influence of the sugar stereochemistry on the diphosphate conformation [21].

Comparison with Other Uridine Diphosphate Sugars:

Uridine Diphosphate N-acetylgalactosamine:

Uridine diphosphate N-acetylgalactosamine differs from uridine diphosphate galactose by the presence of an N-acetyl group at the C2 position of the sugar ring [18]. This modification significantly alters the hydrogen bonding capabilities and steric properties of the molecule, affecting its interactions with enzymes. The molecular weight of uridine diphosphate N-acetylgalactosamine (607.35 g/mol) is higher than that of uridine diphosphate galactose due to the additional acetyl group.

Uridine Diphosphate Glucuronic Acid:

Uridine diphosphate glucuronic acid contains a carboxyl group at the C6 position instead of the hydroxymethyl group found in uridine diphosphate glucose and uridine diphosphate galactose [32]. This carboxyl group introduces a negative charge that significantly affects the compound's solubility, ionic interactions, and recognition by enzymes. The molecular weight of uridine diphosphate glucuronic acid (580.28 g/mol) differs slightly from that of uridine diphosphate galactose.

Uridine Diphosphate Xylose:

Uridine diphosphate xylose is a pentose-containing nucleotide sugar that lacks the C6 hydroxymethyl group present in uridine diphosphate galactose. This structural difference results in a lower molecular weight (536.27 g/mol) and altered conformational properties that influence its biological function.

Functional Implications of Structural Differences:

The structural differences between uridine diphosphate galactose and related uridine diphosphate sugars have significant implications for their biological functions. These differences determine the specificity of glycosyltransferases, which are enzymes that utilize these nucleotide sugars as donors for the synthesis of glycoconjugates.

Uridine diphosphate galactose serves as the specific donor for galactosyltransferases, which incorporate galactose residues into glycoproteins, glycolipids, and polysaccharides. In contrast, uridine diphosphate glucose is utilized by glucosyltransferases for the incorporation of glucose residues. The interconversion between these two nucleotide sugars is catalyzed by uridine diphosphate galactose 4-epimerase, an enzyme that plays a crucial role in galactose metabolism [18].

Physical Description

Disodium salt: White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-6.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

9

Exact Mass

566.05502130 Da

Monoisotopic Mass

566.05502130 Da

Heavy Atom Count

36

UNII

O2HY4WY2W1

Other CAS

2956-16-3

Wikipedia

Uridine_diphosphate_galactose

Dates

Last modified: 08-15-2023
Pesnot et al. Structural and mechanistic basis for a new mode of glycosyltransferase inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.343, published online 4 April 2010 http://www.nature.com/naturechemicalbiology

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